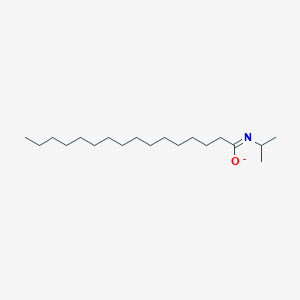

N-(1-Methylethyl)hexadecanamide

Description

N-(1-Methylethyl)hexadecanamide (CAS: 57413-34-0), also known as palmitoylisopropylamide (PIA), is a fatty acid amide derived from hexadecanoic acid (palmitic acid) and isopropylamine. Its molecular formula is C₁₉H₃₉NO (molecular weight: 297.52 g/mol), characterized by a saturated 16-carbon acyl chain linked to an isopropyl group via an amide bond . The compound exhibits high lipophilicity (logP: ~8.28) , making it suitable for applications in surfactants, drug delivery systems, or topical formulations. Structurally, its simplicity distinguishes it from more complex analogs like ceramides or pseudo-ceramides, which often feature hydroxyl or sugar moieties.

Properties

Molecular Formula |

C19H38NO- |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

N-propan-2-ylhexadecanimidate |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1 |

InChI Key |

TZYVUGCYYQOTQR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=NC(C)C)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of Palmitoyl Chloride

The most widely documented approach involves converting hexadecanoic acid (palmitic acid) to its corresponding acid chloride as a key intermediate. Thionyl chloride (SOCl₂) serves as the chlorinating agent due to its efficiency in producing acyl chlorides under mild conditions. The reaction proceeds as follows:

$$

\text{Hexadecanoic acid} + \text{SOCl}2 \rightarrow \text{Palmitoyl chloride} + \text{SO}2 + \text{HCl}

$$

Typical conditions involve refluxing palmitic acid with a 1.2–1.5 molar equivalent of SOCl₂ in anhydrous dichloromethane or toluene at 60–80°C for 2–4 hours. Excess SOCl₂ is removed via distillation or vacuum evaporation to yield palmitoyl chloride as a colorless liquid.

Amidation with Isopropylamine

The palmitoyl chloride is subsequently reacted with isopropylamine in a nucleophilic acyl substitution reaction. To mitigate the exothermic nature of this step, the process is conducted in a cooled (0–5°C) anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. A 1.1–1.3 molar excess of isopropylamine ensures complete conversion, with triethylamine often added to neutralize liberated HCl:

$$

\text{Palmitoyl chloride} + \text{Isopropylamine} \rightarrow \text{N-(1-Methylethyl)hexadecanamide} + \text{HCl}

$$

The crude product is typically washed with dilute hydrochloric acid to remove unreacted amine, followed by aqueous sodium bicarbonate to eliminate residual acid. Yields for this method range from 75% to 90%, depending on purification efficiency.

Coupling Reagent-Assisted Synthesis

Carbodiimide-Based Activation

For laboratories avoiding halogenated reagents, carbodiimide-mediated coupling offers an alternative pathway. Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) activates the carboxylic acid group of palmitic acid, facilitating amide bond formation with isopropylamine. The reaction mechanism proceeds via an O-acylisourea intermediate:

$$

\text{Palmitic acid} + \text{EDCl} \rightarrow \text{O-Acylisourea} + \text{HCl}

$$

$$

\text{O-Acylisourea} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{Urea byproduct}

$$

Reaction Optimization

Optimal conditions involve dissolving palmitic acid (1 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF), followed by EDCl (1.5 equiv) addition at 0°C. Isopropylamine (1.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. Post-reaction workup includes extraction with ethyl acetate and successive washes with citric acid, sodium bicarbonate, and brine. This method achieves yields of 65–80%, with purity exceeding 95% after column chromatography.

Solvent-Free Thermal Condensation

Direct Amidation Protocol

Industrial-scale production occasionally employs solvent-free thermal condensation, where palmitic acid and isopropylamine are heated at 150–180°C under inert atmosphere. This method leverages high temperatures to dehydrate the reaction mixture, driving amide formation:

$$

\text{Hexadecanoic acid} + \text{Isopropylamine} \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}

$$

Catalytic Enhancements

The addition of boric acid or zeolite catalysts reduces reaction time from 24–48 hours to 8–12 hours by adsorbing liberated water. However, yields remain moderate (50–60%) due to competing side reactions, necessitating rigorous purification.

Purification Techniques

Crystallization Strategies

Crude this compound is purified via recrystallization from solvent mixtures such as toluene-methanol (1.5:1 v/v) or hexane-ethyl acetate. Slow cooling to 4°C produces needle-like crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Silica gel column chromatography using a gradient of hexane:ethyl acetate (9:1 to 7:3) effectively separates amide products from unreacted starting materials and dimers. Preparative thin-layer chromatography (TLC) serves as a rapid analytical tool for small-scale batches.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (600 MHz, CDCl₃): δ 5.85 (bs, 1H, NH), 3.90–3.82 (m, 1H, CH(CH₃)₂), 2.18 (t, J = 7.5 Hz, 2H, COCH₂), 1.60–1.55 (m, 2H, CH₂CH₂CO), 1.25 (s, 28H, CH₂), 1.10 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).

- ¹³C NMR (150 MHz, CDCl₃): δ 173.2 (CO), 45.8 (CH(CH₃)₂), 36.5 (COCH₂), 32.1–22.8 (CH₂), 21.4 (CH(CH₃)₂).

Infrared Spectroscopy (IR):

Strong absorption bands at 1645 cm⁻¹ (amide I, C=O stretch) and 1550 cm⁻¹ (amide II, N–H bend) confirm successful amidation.

Melting Point and Purity

The compound exhibits a sharp melting point at 98–100°C (DSC), with thermogravimetric analysis (TGA) showing decomposition above 250°C.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | Coupling Reagent Method | Thermal Condensation |

|---|---|---|---|

| Yield | 75–90% | 65–80% | 50–60% |

| Reaction Time | 6–8 hours | 12–24 hours | 8–48 hours |

| Purification Complexity | Moderate | High | High |

| Scalability | Industrial | Laboratory | Pilot Plant |

| Cost Efficiency | Low | Moderate | High |

The acid chloride route remains the gold standard for large-scale synthesis, balancing yield and operational simplicity. Coupling reagent methods suit small-scale applications requiring minimal halogenated waste, while thermal condensation offers cost advantages despite lower efficiency.

Industrial-Scale Production Considerations

Continuous Flow Systems

Recent advancements employ microreactor technology to enhance heat transfer and mixing during palmitoyl chloride formation, reducing reaction time by 40% compared to batch processes.

Green Chemistry Innovations

Supercritical CO₂ as a reaction medium eliminates organic solvents in the amidation step, achieving 85% yield with 99.5% purity after supercritical antisolvent (SAS) precipitation.

Chemical Reactions Analysis

Palmitoylisopropylamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Palmitoylisopropylamide has a wide range of scientific research applications :

Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.

Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.

Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.

Industry: It is used as a raw material for pesticides or plant growth regulators.

Mechanism of Action

Palmitoylisopropylamide exerts its effects primarily by inhibiting the enzyme fatty acid amide hydrolase (FAAH) . This inhibition prevents the metabolism of anandamide, an endogenous fatty acid that activates cannabinoid receptors . By reducing the degradation of anandamide, Palmitoylisopropylamide helps maintain higher levels of this compound, which can have various physiological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudo-Ceramides

- Example : SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide)

- Structure : Contains ether and hydroxyl groups, unlike PIA’s simple amide linkage.

- Properties : Enhanced hydrophilicity due to hydroxyls, enabling lamellar structure formation in skincare products .

- Applications : Used in barrier repair therapies for atopic dermatitis, unlike PIA’s surfactant or solubilizer roles .

N-Alkyl/Aryl Hexadecanamides

- N-Benzylhexadecanamide Structure: Aromatic benzyl substituent vs. PIA’s aliphatic isopropyl group. Applications: Studied for antimicrobial or cannabinoid receptor interactions .

- N-(3,4-Dimethoxybenzyl)-hexadecanamide Structure: Methoxy groups increase polarity compared to PIA. Applications: Explored in neuropharmacology due to structural mimicry of endogenous lipids .

Ceramide Derivatives

- C16-0 Ceramide (N-Palmitoylsphingosine)

Di-Substituted Amides

- Hexadecanamide, N,N-bis(1-methylethyl)-

- Hydroxypropyl Bispalmitamide Monoethanolamide Structure: Ethanolamide and hydroxypropyl groups enhance polarity. Applications: Cosmetic formulations requiring emulsification .

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| N-(1-Methylethyl)hexadecanamide | C₁₉H₃₉NO | 297.52 | 8.28 | Surfactants, drug delivery |

| SLE (Pseudo-ceramide) | C₃₇H₇₅NO₄ | 598.00 | ~6.5* | Skincare barrier repair |

| N-Benzylhexadecanamide | C₂₃H₃₉NO | 353.56 | ~10.4 | Antimicrobial research |

| C16-0 Ceramide | C₃₄H₆₇NO₃ | 537.90 | ~12.9 | Epidermal lipid bilayers |

| N,N-Bis(1-methylethyl)-hexadecanamide | C₂₂H₄₅NO | 339.61 | 8.28 | HPLC analysis |

*Estimated based on structural features.

Key Research Findings

- PIA vs. Ceramides : PIA lacks the hydroxyl and sphingoid base of ceramides, limiting its role in biological membrane systems but favoring synthetic applications .

- Solubility : PIA’s high logP restricts aqueous solubility, necessitating lipid-based carriers, whereas pseudo-ceramides like SLE are formulated in lamellar gels .

- Pharmacological Potential: N-Benzyl derivatives show affinity for cannabinoid receptors, while PIA’s simpler structure lacks such targeted bioactivity .

Q & A

Q. What are the standard synthetic protocols for N-(1-Methylethyl)hexadecanamide, and how can reaction efficiency be validated?

The synthesis typically involves reacting hexadecanoic acid with isopropylamine in the presence of dehydrating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under elevated temperatures. Key validation steps include monitoring reaction completion via thin-layer chromatography (TLC) and confirming product purity using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For industrial scalability, continuous flow reactors improve yield by maintaining precise control over parameters like temperature and reactant flow rates .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include density (~0.919 g/cm³), boiling point (~675°C), and acid dissociation constant (pKa ~13.54). Experimental methods like differential scanning calorimetry (DSC) determine thermal stability, while surface tension measurements (e.g., ~34.5 dyne/cm for related analogs) assess amphiphilic behavior. Computational tools, such as molecular dynamics simulations, can predict solubility and partitioning coefficients .

Q. What are the primary biological assays used to evaluate its antimicrobial activity?

Disc diffusion assays are standard for testing antibacterial efficacy. For example, at 10 mg/mL, this compound showed inhibition zones of 12–22 mm against Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) assays further quantify potency. Controls like gentamicin ensure assay validity .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity, and what analytical methods validate these changes?

Introducing hydroxyl or methoxy groups (e.g., derivatives like N-(3,4-dimethoxybenzyl)hexadecanamide) can improve antioxidant or anti-inflammatory activity. Structure-activity relationship (SAR) studies using techniques like X-ray crystallography or mass spectrometry (MS) confirm structural integrity. Comparative assays (e.g., DPPH radical scavenging for antioxidants) quantify enhanced activity .

Q. What experimental strategies resolve discrepancies in reported bioactivity data?

Contradictions in antibacterial results may arise from variations in bacterial strains, culture conditions, or compound purity. Standardizing protocols (e.g., CLSI guidelines for MIC assays) and using high-purity batches (≥95% via HPLC) reduce variability. Meta-analyses of published data can identify confounding factors, such as solvent effects on bioavailability .

Q. How does the compound interact with lipid bilayers, and what techniques probe its membrane activity?

Its amphiphilic structure suggests surfactant-like behavior, enabling integration into lipid bilayers. Techniques like fluorescence anisotropy (using diphenylhexatriene probes) or Langmuir trough experiments measure membrane fluidity changes. Molecular docking studies predict binding affinities to membrane proteins, such as cannabinoid receptors, though direct evidence for this compound is limited .

Q. What catalytic systems optimize its synthesis in green chemistry frameworks?

Heterogeneous catalysts (e.g., acidic resins) in continuous flow reactors reduce waste and energy consumption. Solvent-free conditions or ionic liquids improve sustainability. Life cycle assessments (LCAs) compare environmental impacts of traditional vs. novel methods .

Methodological Considerations

Q. How should researchers design dose-response studies to assess toxicity?

Use in vitro models (e.g., human hepatocytes or Caenorhabditis elegans) with escalating doses (1–100 µM) to determine LC50 values. Combine with apoptosis markers (e.g., caspase-3 activation) and oxidative stress indicators (e.g., glutathione depletion). In vivo studies require ethical approval and adherence to OECD guidelines .

Q. What computational tools predict the compound's environmental fate?

EPI Suite or TEST software estimates biodegradation half-lives and bioaccumulation potential. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with lower ecotoxicity. Experimental validation via soil microcosm studies assesses real-world persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.